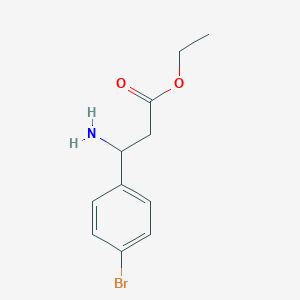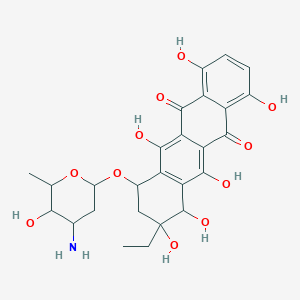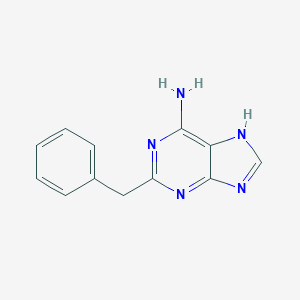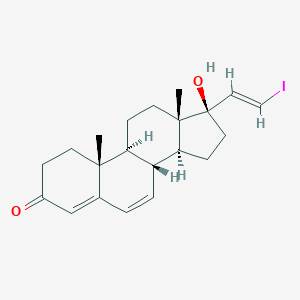
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one, commonly known as Iodo-Vinyl-Testosterone (IVT), is a synthetic steroid that has been used in scientific research for many years. It is a potent androgen receptor agonist, meaning it binds to and activates the androgen receptor in cells. This activation can lead to a wide range of physiological and biochemical effects, making IVT a valuable tool for studying the mechanisms of androgen action.
Mechanism of Action
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binds to the androgen receptor in cells, leading to activation of the receptor and subsequent changes in gene expression. This activation can lead to a wide range of physiological and biochemical effects, including increased protein synthesis, muscle growth, and bone density. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition.
Biochemical and physiological effects:
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been shown to have a wide range of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition. These effects are mediated through the androgen receptor, which is activated by 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binding.
Advantages and Limitations for Lab Experiments
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has several advantages for use in laboratory experiments. It is a potent androgen receptor agonist, meaning that it can produce strong effects at low concentrations. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has some limitations as well. It is a synthetic compound, and its effects may not be exactly the same as those of natural androgens. Additionally, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. One area of interest is the role of androgens in aging and age-related diseases. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on age-related declines in muscle mass and bone density. Another area of interest is the role of androgens in brain function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on cognition and behavior, as well as the potential therapeutic uses of androgens in neurological disorders. Finally, there is interest in developing new androgen receptor agonists that are more selective and have fewer off-target effects than 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. These compounds could be useful for studying the specific effects of androgen receptor activation in cells.
Synthesis Methods
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is synthesized from testosterone through a series of chemical reactions. The first step involves the conversion of testosterone to 17α-methyltestosterone, which is then converted to 17α-methyl-4,6-androstadiene-3,17-dione. This intermediate is then reacted with iodine and a vinyl group to produce 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one.
Scientific Research Applications
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been used extensively in scientific research to study the mechanisms of androgen action. It has been used to investigate the role of androgens in muscle growth, bone density, and sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has also been used to study the effects of androgens on the brain, including their role in cognition and behavior.
properties
CAS RN |
145624-22-2 |
|---|---|
Product Name |
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one |
Molecular Formula |
C21H27IO2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,11-13,16-18,24H,5-10H2,1-2H3/b12-11+/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
BTQDHLNPKIOWIW-TWQPTUMUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(/C=C/I)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
synonyms |
17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one 17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one, (Z)-isomer 17-IE-ADOO 17alpha-(2-iodoethenyl)androsta-4,6-dien-17beta-ol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



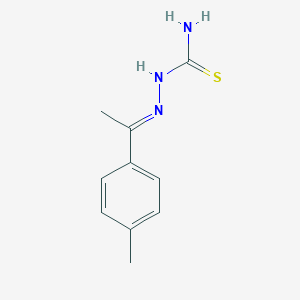
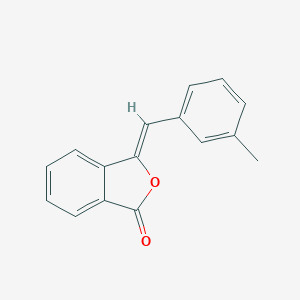
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


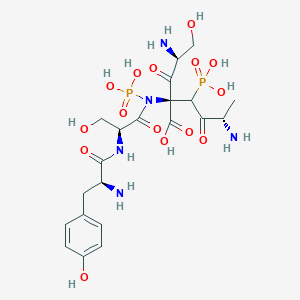
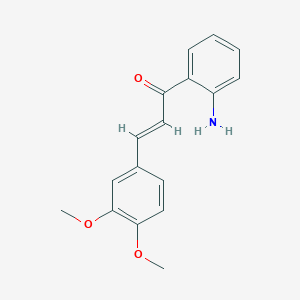
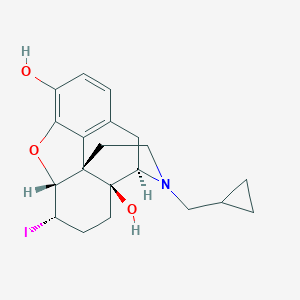
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
